molecular formula C44H87NO3 B135182 N-hexacosanoylsphingosine CAS No. 121459-09-4

N-hexacosanoylsphingosine

Cat. No.: B135182
CAS No.: 121459-09-4
M. Wt: 678.2 g/mol
InChI Key: CJROVRTUSFQVMR-GVOPMEMSSA-N
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Description

N-hexacosanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as hexacosanoyl. It has a role as a mouse metabolite. It is a N-acylsphingosine and a N-(very-long-chain fatty acyl)-sphingoid base. It derives from a hexacosanoic acid.
Cer(D18:1/26:0), also known as C26 cer or ceramide, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid. Thus, cer(D18:1/26:0) is considered to be a ceramide lipid molecule. Cer(D18:1/26:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/26:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/26:0) can be found anywhere throughout the human cell, such as in intracellular membrane, myelin sheath, mitochondria, and cytoplasm. Cer(D18:1/26:0) can be biosynthesized from hexacosanoic acid.

Mechanism of Action

Target of Action

C26 Ceramide, also known as N-hexacosanoylsphingosine, primarily targets ceramide synthases (CerS), which are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . CerS play important roles in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance .

Mode of Action

C26 Ceramide interacts with its targets, the CerS, by relying on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide . This interaction leads to the production of ceramide under the action of desaturase . The differential expression of CerS in tumor and non-tumor cells suggests that some CerS could be used as potential prognostic markers .

Biochemical Pathways

C26 Ceramide plays a role in the de novo pathway of ceramides . In the sphingolipid synthesis pathway, ceramides and glucose residue are linked to form the precursor of glycosphingolipids, namely, glucosylceramide . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramides .

Pharmacokinetics

Liquid chromatography multiple reaction mass spectrometry (lc/mrm-ms) studies have revealed that the ceramide c26:0 and especially its isoform 1 is a highly sensitive and specific biomarker for farber disease . This biomarker can be determined directly in the dried blood spot extracts with low sample consumption .

Result of Action

C26 Ceramide plays diverse and important roles in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . It is closely associated with the progression of various cancers, including liver, breast, cervical, ovarian, colorectal, head and neck squamous cell, gastric, lung, prostate, oesophageal, pancreatic and blood cancers .

Action Environment

The action of C26 Ceramide is influenced by various environmental factors. For instance, in the context of Farber Disease, a rare autosomal recessive disease caused by mutations in the acid ceramidase gene (ASAH1), low ceramidase activity results in the accumulation of fatty substances, mainly ceramides . This suggests that genetic factors can significantly influence the action, efficacy, and stability of C26 Ceramide.

Biochemical Analysis

Biochemical Properties

C26 Ceramide is synthesized through the action of ceramide synthase enzymes, specifically CerS3, which catalyzes the N-acylation of sphingosine with a 26-carbon fatty acid chain . This compound interacts with various enzymes, proteins, and biomolecules, including sphingomyelinases, which hydrolyze sphingomyelin to produce ceramide, and ceramide kinase, which phosphorylates ceramide to form ceramide-1-phosphate . These interactions are critical for the regulation of cellular processes such as apoptosis, autophagy, and inflammation.

Cellular Effects

C26 Ceramide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, C26 Ceramide has been shown to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Additionally, it can alter gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of C26 Ceramide involves its interaction with specific biomolecules and enzymes. It binds to and activates protein phosphatase 2A (PP2A), a critical enzyme in the regulation of cell growth and apoptosis . C26 Ceramide also inhibits the activity of protein kinase B (Akt), leading to the suppression of cell survival pathways and the promotion of apoptotic signaling . Furthermore, it can modulate gene expression by influencing the activity of transcription factors such as NF-κB and AP-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C26 Ceramide can vary over time. Studies have shown that C26 Ceramide is relatively stable under physiological conditions, but it can be degraded by ceramidases to produce sphingosine and fatty acids . Long-term exposure to C26 Ceramide has been associated with sustained activation of apoptotic pathways and alterations in cellular metabolism . These temporal effects are important for understanding the potential therapeutic applications and limitations of C26 Ceramide in clinical settings.

Dosage Effects in Animal Models

The effects of C26 Ceramide in animal models are dose-dependent. At low doses, C26 Ceramide can promote cell survival and proliferation, while at higher doses, it induces apoptosis and cell death . Threshold effects have been observed, where a critical concentration of C26 Ceramide is required to trigger specific cellular responses . High doses of C26 Ceramide can also lead to toxic effects, including inflammation and tissue damage .

Metabolic Pathways

C26 Ceramide is involved in several metabolic pathways, including the de novo synthesis pathway, the salvage pathway, and the sphingomyelinase pathway . In the de novo synthesis pathway, C26 Ceramide is produced from serine and palmitoyl-CoA through a series of enzymatic reactions . In the salvage pathway, it is generated from the recycling of sphingosine and other sphingolipid intermediates . The sphingomyelinase pathway involves the hydrolysis of sphingomyelin to produce C26 Ceramide . These pathways are essential for maintaining cellular homeostasis and regulating lipid metabolism.

Transport and Distribution

C26 Ceramide is transported and distributed within cells and tissues through various mechanisms. It can be incorporated into lipid rafts and vesicles for intracellular transport . Additionally, specific transporters and binding proteins, such as ceramide transfer protein (CERT), facilitate the movement of C26 Ceramide between cellular compartments . The distribution of C26 Ceramide within cells is critical for its function, as it needs to reach specific subcellular locations to exert its effects .

Subcellular Localization

The subcellular localization of C26 Ceramide is primarily within the endoplasmic reticulum (ER) and Golgi apparatus . It is synthesized in the ER and then transported to the Golgi for further processing and distribution . C26 Ceramide can also localize to mitochondria, where it plays a role in regulating mitochondrial function and apoptosis . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of C26 Ceramide within specific cellular compartments .

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexacosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H87NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h37,39,42-43,46-47H,3-36,38,40-41H2,1-2H3,(H,45,48)/b39-37+/t42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJROVRTUSFQVMR-GVOPMEMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H87NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415273
Record name C26 Cer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/26:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/26:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

121459-09-4
Record name C26 Cer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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